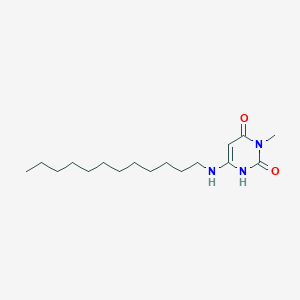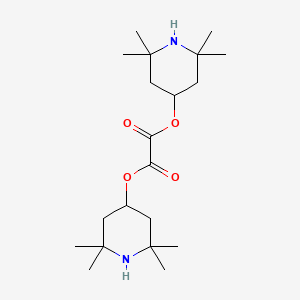
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is a chemical compound known for its applications in various fields, including polymer stabilization and UV protection. This compound is a hindered amine light stabilizer (HALS), which helps in preventing the degradation of polymers by ultraviolet light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethanedioic acid (oxalic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain a high-purity compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield nitroxyl radicals, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation by UV light.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a protective agent in drug formulations.
Industry: It is widely used in the plastics industry as a UV stabilizer to enhance the durability and lifespan of plastic products
Wirkmechanismus
The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate involves its ability to scavenge free radicals and deactivate reactive oxygen species. This compound acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, thereby preventing the degradation of the material. It also blocks calcium channels and acts as an antagonist at nicotinic acetylcholine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV stabilizer compared to other similar compounds. Its ability to act as a heat controller and its interaction with phenolic antioxidants make it particularly valuable in applications requiring long-term stability and protection .
Eigenschaften
| 82780-69-6 | |
Molekularformel |
C20H36N2O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) oxalate |
InChI |
InChI=1S/C20H36N2O4/c1-17(2)9-13(10-18(3,4)21-17)25-15(23)16(24)26-14-11-19(5,6)22-20(7,8)12-14/h13-14,21-22H,9-12H2,1-8H3 |
InChI-Schlüssel |
GMHDUYXGKJNFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


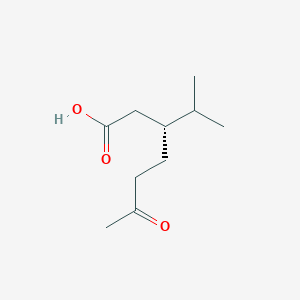
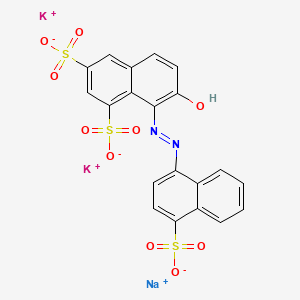
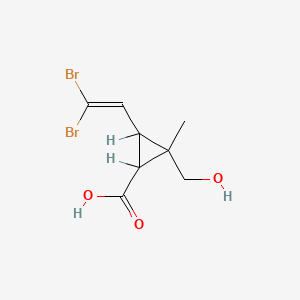



![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
